5-Bromo-4-propylpicolinonitrile
Description
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-4-propylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-2-3-7-4-8(5-11)12-6-9(7)10/h4,6H,2-3H2,1H3 |
InChI Key |
FSJDDBXHDSKQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
Similarity Scores and Functional Implications
- The high similarity score (0.88) of 3-(Bromomethyl)picolinonitrile suggests its bromomethyl group offers reactivity akin to propyl-substituted analogs, such as facilitating alkylation or cross-coupling reactions .
- Lower similarity scores (e.g., 0.71 for 5-Bromo-3-fluoropicolinonitrile) reflect divergent electronic profiles due to fluorine’s strong electronegativity .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-4-propylpicolinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a picolinonitrile precursor followed by propyl group introduction. For bromination, agents like -bromosuccinimide (NBS) in acetic acid or dichloromethane are effective, as demonstrated in analogous pyridine derivatives . Propylation may utilize alkylation reactions (e.g., Grignard reagents or nucleophilic substitution) under inert conditions. Key variables include temperature (60–80°C for bromination), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity. Example yields for related compounds range from 60–85% .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, CHCOOH, 70°C | 70–80% |
| Propylation | Propyl MgBr, THF, 0°C → RT | 60–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Identifies propyl chain protons (δ 0.9–1.6 ppm for CH, δ 1.2–1.8 ppm for CH, δ 2.5–3.0 ppm for CH-pyridine) and pyridine ring protons (δ 7.5–8.5 ppm).
- NMR : Confirms nitrile carbon (δ 115–120 ppm) and bromine-induced deshielding of adjacent carbons.
- HPLC-MS : Validates molecular ion peaks () and purity (>98%).
- IR Spectroscopy : Detects nitrile stretching (2200–2250 cm) and C-Br bonds (500–600 cm) .
Advanced Research Questions
Q. How do steric and electronic effects of the propyl and bromine substituents influence regioselectivity in further functionalization reactions?
- Methodological Answer : The bromine atom acts as a directing group, favoring electrophilic substitution at the para position relative to itself. The propyl group introduces steric hindrance, limiting reactivity at the 4-position. Computational studies (DFT calculations) can model charge distribution and transition states to predict reactivity. For example, Suzuki-Miyaura coupling at the 5-bromo position requires Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric interference . Experimental validation involves kinetic studies with competing nucleophiles and monitoring by GC-MS or in situ IR .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Systematic approaches include:
- Dose-Response Curves : Calculate IC values across multiple replicates.
- Structural Analog Comparison : Test derivatives (e.g., 5-Bromo-4-hydroxypicolinic acid ) to isolate substituent effects.
- Molecular Docking : Simulate binding interactions using software like AutoDock to identify key residues affecting inhibition .
- Meta-Analysis : Aggregate data from published studies (e.g., PubMed, CAS databases) to identify trends or outliers .
Q. How can computational models predict the environmental fate or toxicity of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models or tools like EPA’s ECOSAR to estimate biodegradation half-lives and aquatic toxicity. Parameters include log (predicted ~2.5 for nitriles) and electron-withdrawing effects of bromine. Experimental validation via OECD 301F biodegradability tests or Daphnia magna acute toxicity assays complements predictions .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential nitrile vapor release.
- Waste Disposal : Segregate halogenated waste for incineration, following EPA guidelines .
- Emergency Procedures : Neutralize spills with activated carbon; consult SDS for first-aid measures .
Data Interpretation and Optimization
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : Apply a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
